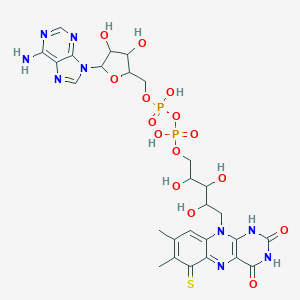![molecular formula C14H16N2O B024846 (3S,5R,8aS)-(+)-ヘキサヒドロ-3-フェニル-5H-オキサゾロ[3,2-a]ピリジン-5-カルボニトリル CAS No. 106565-71-3](/img/structure/B24846.png)
(3S,5R,8aS)-(+)-ヘキサヒドロ-3-フェニル-5H-オキサゾロ[3,2-a]ピリジン-5-カルボニトリル
説明
(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile, commonly known as HPOC, is a heterocyclic compound that has gained significance in scientific research due to its unique properties. HPOC is a chiral molecule, which means it has two enantiomers, and the (+)-enantiomer has been found to exhibit interesting biological activity.
科学的研究の応用
スピロ環状アミノクロマン誘導体の合成
この化合物は、スピロ環状アミノクロマン誘導体の合成のための出発物質として役立ちます。 これらの誘導体は、5-HT 1A アゴニストとしての可能性を探求されています . 5-HT 1A 受容体は、セロトニン受容体のサブタイプであり、神経学的および精神医学的状態における役割を標的にしています。この合成には、セロトニンの構造を模倣するスピロ環状骨格の作成が含まれ、うつ病や不安などの障害に対する新しい治療法につながる可能性があります。
ポドフィロトキシンのアザアナログの不斉合成
もう1つの重要な用途は、ポドフィロトキシンのアザアナログの不斉合成です . ポドフィロトキシンは強力な抗腫瘍剤であり、そのアザアナログは、その抗腫瘍活性を高めるために合成されます。このプロセスには、ポドフィロトキシン骨格への窒素原子の導入が含まれ、薬理学的プロファイルが改善された化合物につながる可能性があります。
将来の方向性
特性
IUPAC Name |
3-phenyl-3,5,6,7,8,8a-hexahydro-2H-[1,3]oxazolo[3,2-a]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c15-9-12-7-4-8-14-16(12)13(10-17-14)11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHMNZGZXHZLEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2C(C1)OCC2C3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001188558 | |
| Record name | Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
402846-46-2 | |
| Record name | Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=402846-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001188558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile considered a valuable building block in organic synthesis?
A1: This compound serves as a chiral 1,4-dihydropyridine equivalent, making it highly valuable for synthesizing substituted piperidines. Its rigid structure and the presence of the cyano group offer multiple avenues for diastereoselective transformations. []
Q2: What are some notable synthetic applications of (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile?
A2: Researchers have successfully used this compound to synthesize various biologically relevant molecules:
- 1,8-Diazaspiro[5.5]undecane derivatives: These compounds, structurally related to the poison-dart frog alkaloid perhydrohistrionicotoxin, were prepared via nucleophilic additions to the cyano group followed by cyclization. []
- Optically Pure Pipecolic Acid and Derivatives: This essential amino acid and its 2- and 6-substituted derivatives have been accessed through alkylation reactions using (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile as a starting point. []
- Spirocyclic Aminochroman Derivatives: This synthesis utilized a CN(R,S) methodology with (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile, targeting compounds with potential pharmacological activity. []
- 2-(1-Aminoalkyl)piperidines: These compounds were synthesized via LiAlH4 reduction and subsequent reactions, highlighting the versatility of the cyano group in (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile. []
Q3: Are there limitations to using (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile in synthesis?
A3: While versatile, some synthetic routes may require multiple steps to reach the desired target. For instance, accessing 9-azabicyclo(3,3,1)non-2-enes, a class of granatanine compounds, involved several steps and highlighted the importance of double bond geometry in the cyclization process. []
Q4: What analytical techniques are useful for characterizing compounds derived from (3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile?
A4: Standard spectroscopic methods such as NMR and mass spectrometry are routinely used. Additionally, chiral separation techniques like capillary electrophoresis with chiral selectors (e.g., β-cyclodextrin) can be employed to determine the enantiomeric purity of the synthesized compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















